2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (hereafter referred to as the "target compound") is a heterocyclic derivative featuring:
- A fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group.
- A thioether linkage connecting the triazole ring to an acetamide group.
- A 6-methylbenzothiazole moiety as the acetamide substituent.
Synthesis: The synthesis of related imidazo-triazole derivatives involves multi-step reactions, including Friedel-Crafts alkylation, hydrazide formation, and cyclization (). The thioether linkage is introduced via S-alkylation of triazole-thiol intermediates ().
Structural Confirmation: Techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy confirm the absence of C=O groups (indicative of tautomer stabilization) and the presence of C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations ().
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS2/c1-12-2-7-15-16(10-12)30-18(22-15)23-17(28)11-29-20-25-24-19-26(8-9-27(19)20)14-5-3-13(21)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECILROBGEOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The compound possesses a unique molecular architecture characterized by:
- Imidazo[2,1-c][1,2,4]triazole core : This heterocyclic structure is known for its diverse biological activities.
- Fluorophenyl group : The presence of a fluorine atom may enhance the compound's stability and biological interactions.
- Thioacetamide moiety : This functional group is often associated with improved pharmacological profiles.
The molecular formula of the compound is , with a molecular weight of approximately 399.4 g/mol .
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. In vitro assays have demonstrated that compounds similar to this compound show promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4e | SISO | 2.87 |
| 4e | RT-112 | 3.06 |
| Reference | Cisplatin | 0.24–1.22 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction .
Antimicrobial Activity
The imidazo[2,1-c][1,2,4]triazole scaffold has been associated with antimicrobial properties. Preliminary data indicate that compounds containing this structure may exhibit activity against both Gram-positive and Gram-negative bacteria. Specific studies have shown enhanced activity against resistant strains .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors involved in tumor progression or microbial resistance mechanisms. Techniques like molecular docking and binding affinity assays are recommended for further elucidation .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazo[2,1-c][1,2,4]triazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Thioether Formation : Introduced via substitution reactions using thiol reagents.
These synthetic routes allow for the modification of the compound to enhance its biological activity .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antitumor Activity : A series of imidazo[2,1-c][1,2,4]triazole derivatives were tested against human cervical cancer SISO and bladder cancer RT-112 cell lines. The most active compounds showed IC50 values comparable to established chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Research highlighted the antibacterial properties of triazole derivatives against both sensitive and resistant bacterial strains. Compounds exhibited up to 16 times more potency than traditional antibiotics like ampicillin .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. The compound's structure allows it to interact with various biological targets involved in cancer progression. Specifically:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Studies : In vitro studies demonstrated that derivatives of imidazole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Effects
The compound has shown promising results in combating bacterial infections:
- Antibacterial Properties : Compounds containing thiazole and imidazole rings have been reported to exhibit antibacterial activity comparable to standard antibiotics like norfloxacin. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
- Research Findings : A study indicated that specific derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as novel antimicrobial agents .
Enzyme Inhibition
The compound's unique structure makes it a candidate for enzyme inhibition studies:
- Carbonic Anhydrase Inhibitors : Triazole derivatives have been identified as effective inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes. The compound could potentially be optimized for enhanced inhibitory effects .
- Cholinesterase Inhibition : Given the role of cholinesterase in neurotransmission, compounds like this one may serve as leads for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing pharmacological effects:
| Structural Feature | Effect |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and biological activity |
| Thiazole Moiety | Contributes to antimicrobial properties |
| Imidazole Ring | Facilitates interaction with biological targets |
Comparison with Similar Compounds
Structural Analogues with Triazole-Thiol Cores
Table 1: Key Structural and Spectral Differences
| Compound Class | Substituents/Modifications | IR Spectral Features (cm⁻¹) | Biological Relevance | Reference |
|---|---|---|---|---|
| Target Compound | 6-Methylbenzothiazole, 4-fluorophenyl | C=S (1247–1255), NH (3278–3414) | Not explicitly reported | [1, 10] |
| 1,2,4-Triazole-3(4H)-thiones [7–9] | 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl | C=S (1247–1255), no C=O | Antifungal/antibacterial activity | [1] |
| S-Alkylated 1,2,4-triazoles [10–15] | Phenyl/4-fluorophenyl ketone substituents | C=O (1663–1682), C=S (1243–1258) | Enhanced solubility and reactivity | [1] |
| N-R-2-(5-(5-methyl-1H-pyrazole)triazole acetamides | Pyrazole-methyl, phenyl | NH (3150–3319), C=S (~1250) | Potential kinase inhibitors | [8] |
Key Observations :
- The target compound’s 6-methylbenzothiazole substituent distinguishes it from sulfonyl-containing analogues (e.g., [7–9]), which may reduce metabolic stability due to sulfone hydrolysis ().
Functional Analogues with Benzothiazole/Acetamide Moieties
Key Observations :
- Molecular docking studies on analogues (e.g., 9c) suggest that electron-withdrawing groups (e.g., bromine in 9c) improve target binding (), which aligns with the target’s 4-fluorophenyl group.
Tautomerism and Stability
The target compound avoids thione-thiol tautomerism observed in triazole-thiol derivatives (e.g., [7–9]) due to its stable thioether linkage (). This increases metabolic stability compared to tautomer-prone analogues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
- Methodology : The compound’s synthesis involves multi-step reactions, typically starting with the formation of imidazo-triazole and benzo[d]thiazole intermediates. For example:
Imidazo-triazole core : Cyclization of hydrazine derivatives with fluorophenyl-substituted precursors under acidic conditions (e.g., POCl₃) .
Thioacetamide linkage : Coupling the imidazo-triazole thiol group with chloroacetamide derivatives via nucleophilic substitution in polar aprotic solvents (e.g., DMF, 60–80°C) .
Final assembly : Reacting the intermediate with 6-methylbenzo[d]thiazol-2-amine under basic conditions (e.g., K₂CO₃) .
- Key intermediates :
| Intermediate | Role | Key Reagents/Conditions |
|---|---|---|
| 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol | Core scaffold | Hydrazine, POCl₃, reflux |
| N-(6-methylbenzo[d]thiazol-2-yl)chloroacetamide | Linker precursor | Chloroacetyl chloride, DCM, 0°C |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL-2018) . Example parameters: Mo-Kα radiation, 100 K, R-factor < 0.05 .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., imidazo-triazole proton at δ 8.2–8.5 ppm; thiazole methyl at δ 2.4 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~465.1 g/mol).
- Data Table :
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 7.8–8.5 (aromatic H), δ 4.2 (thioacetamide CH₂) | Regiochemical confirmation |
| XRD | Space group P2₁/c, Z = 4 | Crystal packing analysis |
Advanced Research Questions
Q. How can reaction yields be optimized for the thioacetamide coupling step?
- Methodology :
- Design of Experiments (DoE) : Use a factorial design to test variables: solvent (DMF vs. THF), temperature (40–100°C), and base (K₂CO₃ vs. Et₃N). Bayesian optimization algorithms can prioritize high-yield conditions .
- Example Optimization Table :
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 |
| THF | Et₃N | 60 | 52 |
- Key Insight : DMF with K₂CO₃ at 80°C maximizes nucleophilicity of the thiol group .
Q. How to resolve contradictions in reported biological activity data for analogous compounds?
- Methodology :
- Comparative assays : Test the compound against control molecules (e.g., thiazole-triazole hybrids ) in standardized assays (e.g., MIC for antimicrobial activity).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and correlate with bioactivity .
- Data Table :
| Analog Substituent | IC₅₀ (μM, AChE Inhibition) | MIC (μg/mL, E. coli) |
|---|---|---|
| 4-Fluorophenyl | 0.12 | 8.5 |
| 4-Chlorophenyl | 0.09 | 12.3 |
Q. What computational strategies predict binding modes to biological targets?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
